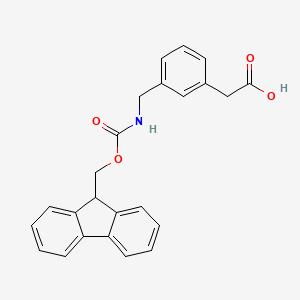

Fmoc-3-氨基甲基苯乙酸

描述

Fmoc-3-aminomethyl-phenylacetic acid is a versatile amino acid derivative widely employed in scientific research. It serves as a crucial intermediate in synthesizing peptides and other molecules. Its diverse applications span across various fields, including biochemistry, biotechnology, and drug discovery .

科学研究应用

Fmoc-3-aminomethyl-phenylacetic acid is extensively used in scientific research, particularly in:

Peptide Synthesis: It enables the formation of peptide bonds between amino acids, facilitating the synthesis of complex peptides.

Drug Discovery: It serves as an intermediate in the synthesis of peptide-based drugs.

Biochemistry and Biotechnology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.

作用机制

Target of Action

Fmoc-3-aminomethyl-phenylacetic acid (FAMP) is a versatile amino acid derivative widely employed in scientific research . It serves as a crucial intermediate in synthesizing peptides and other molecules . The primary targets of FAMP are the amino acids that are involved in peptide synthesis .

Mode of Action

The mode of action of FAMP involves the formation of peptide bonds between amino acids . This mechanism relies on the amide bond formation between the amine group of FAMP and the carboxyl group of the amino acid . The Fmoc group is base-labile, which allows for very rapid and highly efficient synthesis of peptides .

Biochemical Pathways

FAMP plays a significant role in the biochemical pathway of peptide synthesis . It is used in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Result of Action

The result of FAMP’s action is the efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

Action Environment

The action of FAMP can be influenced by environmental factors. For instance, Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of FAMP.

生化分析

Biochemical Properties

Fmoc-3-aminomethyl-phenylacetic acid is extensively used in biochemical reactions, particularly in the field of peptide synthesis. The compound interacts with various enzymes, proteins, and other biomolecules to form peptide bonds. The primary interaction involves the amide bond formation between the amine group of Fmoc-3-aminomethyl-phenylacetic acid and the carboxyl group of an amino acid . This interaction is catalyzed by coupling reagents such as carbodiimides, which facilitate the formation of stable peptide bonds. Additionally, Fmoc-3-aminomethyl-phenylacetic acid can interact with protective groups like tert-butoxycarbonyl (Boc) to safeguard the side chain amine functionality .

Cellular Effects

The effects of Fmoc-3-aminomethyl-phenylacetic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis. The compound influences cell function by enabling the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using Fmoc-3-aminomethyl-phenylacetic acid can act as signaling molecules, binding to cell surface receptors and triggering intracellular signaling cascades . These peptides can also regulate gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of Fmoc-3-aminomethyl-phenylacetic acid involves its role as a protective group in peptide synthesis. The Fmoc group is introduced to the amino terminus of an amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a stable Fmoc-protected amino acid, which can then be used in peptide synthesis . The Fmoc group is removed under basic conditions, typically using piperidine, to expose the free amine group for subsequent peptide bond formation . This process allows for the sequential addition of amino acids to form a peptide chain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-3-aminomethyl-phenylacetic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation . In in vitro studies, the stability of Fmoc-3-aminomethyl-phenylacetic acid is crucial for the successful synthesis of peptides. Degradation of the compound can result in incomplete reactions and the formation of impurities, which can affect the purity and yield of the final peptide product .

Dosage Effects in Animal Models

The effects of Fmoc-3-aminomethyl-phenylacetic acid in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, Fmoc-3-aminomethyl-phenylacetic acid can cause adverse effects such as cytotoxicity and disruption of cellular functions . These effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular stress and damage.

Metabolic Pathways

Fmoc-3-aminomethyl-phenylacetic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as carbodiimides, which facilitate the formation of peptide bonds . Additionally, the Fmoc group can be metabolized by enzymes that cleave the protective group, allowing for the sequential addition of amino acids during peptide synthesis . The metabolic flux and levels of metabolites can be influenced by the efficiency of these enzymatic reactions.

Transport and Distribution

The transport and distribution of Fmoc-3-aminomethyl-phenylacetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its uptake into cells . Once inside the cell, Fmoc-3-aminomethyl-phenylacetic acid can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions are crucial for the compound’s role in peptide synthesis and its overall bioavailability.

Subcellular Localization

The subcellular localization of Fmoc-3-aminomethyl-phenylacetic acid is primarily determined by its role in peptide synthesis. The compound is typically localized in the cytoplasm, where it participates in the synthesis of peptides on ribosomes . Additionally, Fmoc-3-aminomethyl-phenylacetic acid can be directed to specific subcellular compartments through targeting signals and post-translational modifications . These mechanisms ensure that the compound is available at the sites where peptide synthesis occurs, facilitating efficient and accurate peptide assembly.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-3-aminomethyl-phenylacetic acid typically involves solid-phase peptide synthesis. This method utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for protection of the α-amino group and acid-labile side-chain protecting groups . The synthesis process includes the following steps:

Fmoc Protection: The amino group of 3-aminomethyl-phenylacetic acid is protected using the Fmoc group.

Coupling Reaction: The protected amino acid is coupled with other amino acids or peptides using coupling reagents such as carbodiimides.

Deprotection: The Fmoc group is removed using a mild base like piperidine, yielding the desired Fmoc-3-aminomethyl-phenylacetic acid.

Industrial Production Methods: Industrial production of Fmoc-3-aminomethyl-phenylacetic acid follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesizers, which enhance efficiency and yield .

化学反应分析

Types of Reactions: Fmoc-3-aminomethyl-phenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Coupling Reactions: It forms peptide bonds with other amino acids or peptides.

Deprotection Reactions: The Fmoc group is removed under basic conditions.

Common Reagents and Conditions:

Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (DCC).

Deprotection Reagents: Piperidine or other secondary amines.

Major Products:

Peptides: Formed through coupling reactions with other amino acids.

Dibenzofulvene: A byproduct formed during the deprotection of the Fmoc group.

相似化合物的比较

- Fmoc-4-aminomethyl-phenylacetic acid

- Fmoc-3-aminomethyl-benzoic acid

- Fmoc-4-aminophenylacetic acid

Comparison: Fmoc-3-aminomethyl-phenylacetic acid is unique due to its specific structure, which allows for efficient peptide bond formation and deprotection. Compared to similar compounds, it offers a balance of stability and reactivity, making it a preferred choice in peptide synthesis .

属性

IUPAC Name |

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)13-16-6-5-7-17(12-16)14-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDLUJIUWRFNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373225 | |

| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631915-50-9 | |

| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)

![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)

![Ethyl 6-methyl-2-(trifluoromethyl)thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)

![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)